2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide involves several steps. The starting materials typically include 3-methoxyphenylcyclohexanol and N,N-dibenzylamine. The reaction proceeds through a series of steps including alkylation, reduction, and cyclization . Specific reaction conditions such as temperature, pressure, and solvents used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide undergoes various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, particularly in relation to its role as a Tramadol metabolite.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide involves its interaction with specific molecular targets and pathways. As a Tramadol metabolite, it may exert its effects through modulation of neurotransmitter systems, particularly the opioid receptors . This interaction can lead to analgesic effects and other physiological responses.
Comparison with Similar Compounds
Similar Compounds
Tramadol: The parent compound from which 2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide is derived.
O-Desmethyltramadol: Another metabolite of Tramadol with similar pharmacological properties.
Tapentadol: A related compound with similar analgesic effects but different chemical structure.
Uniqueness
This compound is unique due to its specific chemical structure and its role as a Tramadol metabolite. This uniqueness contributes to its distinct pharmacological properties and potential research applications .
Properties
Molecular Formula |
C28H34BrNO2 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[(dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrobromide |
InChI |
InChI=1S/C28H33NO2.BrH/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24;/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3;1H |
InChI Key |
VYMNGNRECPJKRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O.Br |
Origin of Product |
United States |
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